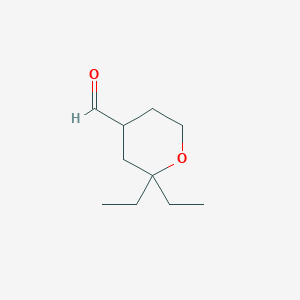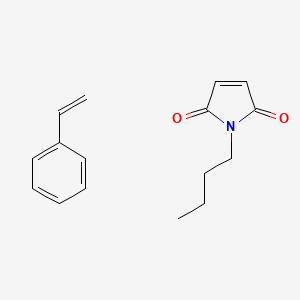
1-Butylpyrrole-2,5-dione;styrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butylpyrrole-2,5-dione;styrene is a compound that combines the structural features of pyrrole and styrene. Pyrrole is a five-membered nitrogen-containing heterocycle, while styrene is a vinyl aromatic compound. This combination results in a compound with unique chemical and physical properties, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butylpyrrole-2,5-dione;styrene typically involves the reaction of hexane-2,5-dione with aromatic amines in the presence of an organocatalyst such as squaric acid. This reaction is carried out in water at 60°C for about 5 hours, yielding N-substituted pyrroles . Another method involves the acid-catalyzed ring-opening reaction of 2,5-dimethylfuran, leading to the formation of 2,5-hexanedione, which is then used as a starting material for the synthesis of pyrrole compounds via the Paal–Knorr reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial synthesis.
化学反应分析
Types of Reactions
1-Butylpyrrole-2,5-dione;styrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrrole and styrene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the pyrrole or styrene rings.
科学研究应用
1-Butylpyrrole-2,5-dione;styrene has several scientific research applications:
作用机制
The mechanism of action of 1-Butylpyrrole-2,5-dione;styrene involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and undergo nucleophilic attacks, facilitating various chemical transformations . The specific pathways and targets depend on the context of its use, such as in biological systems or material science applications.
相似化合物的比较
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery for its biological activity.
2,5-Dimethylfuran: Used as a starting material for the synthesis of pyrrole compounds.
Hexane-2,5-dione: An intermediate in the synthesis of N-substituted pyrroles.
Uniqueness
1-Butylpyrrole-2,5-dione;styrene is unique due to its combination of pyrrole and styrene moieties, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of complex organic molecules and the development of new materials.
属性
CAS 编号 |
31153-81-8 |
|---|---|
分子式 |
C16H19NO2 |
分子量 |
257.33 g/mol |
IUPAC 名称 |
1-butylpyrrole-2,5-dione;styrene |
InChI |
InChI=1S/C8H11NO2.C8H8/c1-2-3-6-9-7(10)4-5-8(9)11;1-2-8-6-4-3-5-7-8/h4-5H,2-3,6H2,1H3;2-7H,1H2 |
InChI 键 |
KNIJRHVZGDDMLM-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(=O)C=CC1=O.C=CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


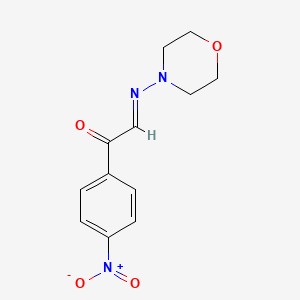
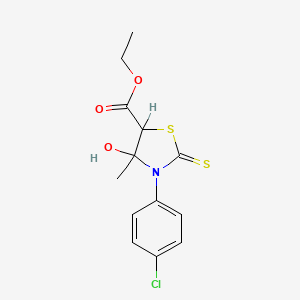
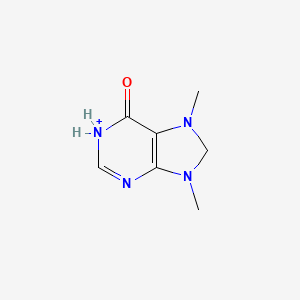
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14693646.png)

![Spiro[1,3-benzoxathiole-2,1'-cyclohexane]](/img/structure/B14693661.png)
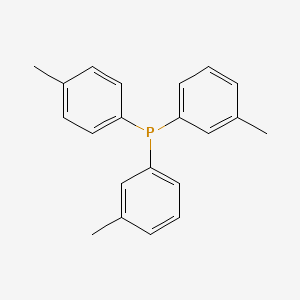

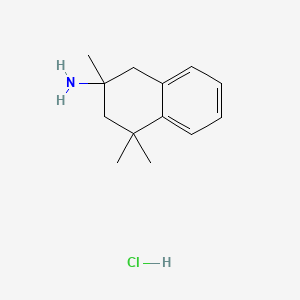

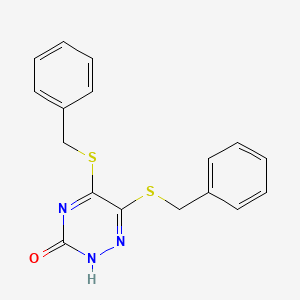
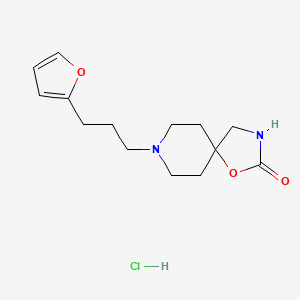
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride](/img/structure/B14693710.png)
